

GAT2711 Target Engagement In Vivo: A Technical Guide

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Compound of Interest

Compound Name: GAT2711

Cat. No.: B15616908

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Introduction

GAT2711 is a potent and selective agonist of the $\alpha 9$ nicotinic acetylcholine receptor (nAChR), a target of significant interest for the development of novel non-opioid analgesics and anti-inflammatory therapeutics.[1][2] This technical guide provides a comprehensive overview of the available preclinical data on **GAT2711**, with a focus on its mechanism of action and methods for assessing in vivo target engagement. The information presented herein is intended to support further research and development of this compound.

Core Data Summary

The following tables summarize the key quantitative data for **GAT2711** based on currently available literature.

Table 1: In Vitro Activity and Selectivity

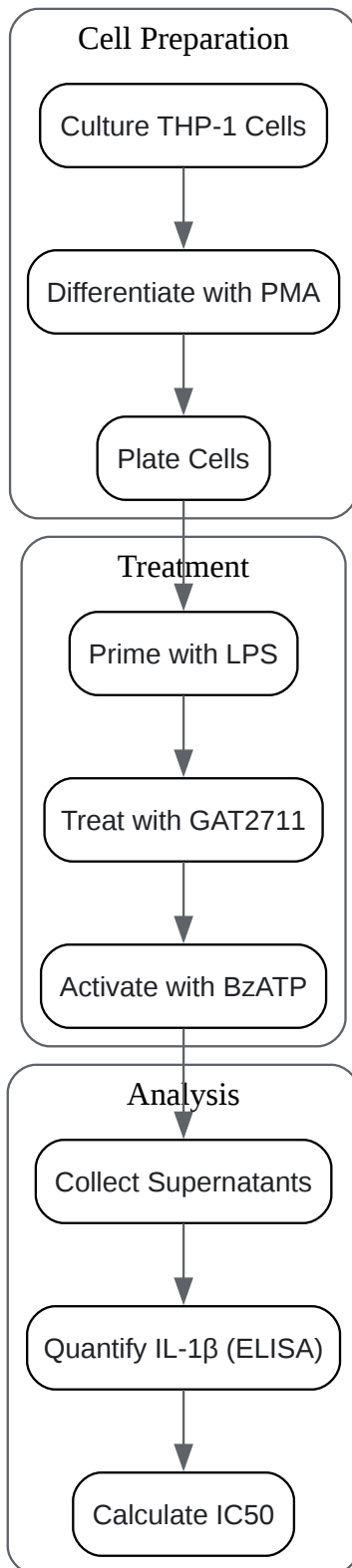
Parameter	Value	Cell Line/System	Reference
EC50 ($\alpha 9$ nAChR)	230 nM	Human $\alpha 9$ nAChRs	[1][3]
Selectivity ($\alpha 9$ vs. $\alpha 7$ nAChR)	340-fold	Human nAChRs	[1][3]
IC50 (IL-1 β Release)	0.5 μ M	ATP-induced THP-1 cells	[3]

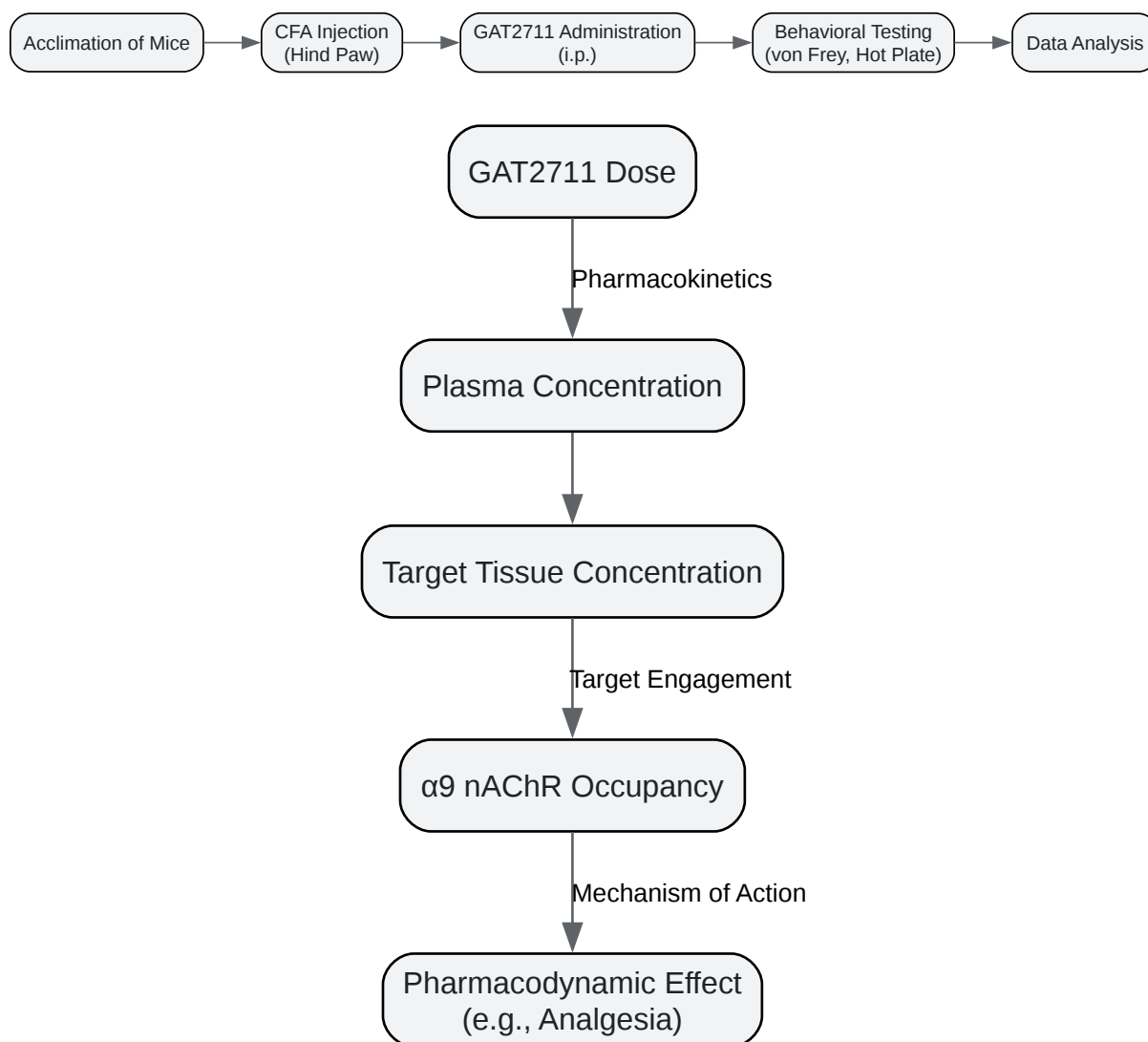
Table 2: In Vivo Analgesic Activity

Animal Model	Dosing	Effect	Reference
CFA-Induced Inflammatory Pain (Mice)	2-10 mg/kg (intraperitoneal)	Fully attenuated inflammatory pain	[3]
$\alpha 7$ nAChR Knockout Mice	Not specified	Retained full analgesic activity	[1][3]

Signaling Pathway and Mechanism of Action

GAT2711 exerts its effects primarily through the activation of $\alpha 9$ -containing nAChRs. In the context of inflammation, this activation leads to the inhibition of the NLRP3 inflammasome and subsequent reduction in the release of pro-inflammatory cytokines such as IL-1 β .





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References

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